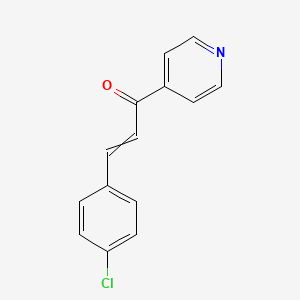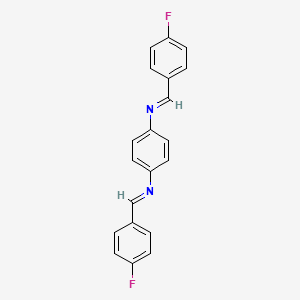
Pyren-1-ylmethylene-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyren-1-ylmethylene-hydrazine: is an organic compound with the molecular formula C17H12N2 and a molecular weight of 244.299 g/mol . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its applications in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyren-1-ylmethylene-hydrazine can be synthesized through the reaction of 1-pyrenecarboxaldehyde with hydrazine . The reaction typically involves refluxing the reactants in a suitable solvent such as methanol, resulting in the formation of a bright yellow precipitate .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Pyren-1-ylmethylene-hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrene derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions include various pyrene derivatives, such as 1,2-bis(pyren-1-ylmethylene)hydrazine .
Aplicaciones Científicas De Investigación
Chemistry: Pyren-1-ylmethylene-hydrazine is used in the synthesis of pyrene-functionalized compounds, which are valuable in materials research for their optoelectronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including smart polymers and chemical sensors .
Mecanismo De Acción
The mechanism by which pyren-1-ylmethylene-hydrazine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation . The pathways involved include photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes .
Comparación Con Compuestos Similares
- 1-Pyrenecarboxaldehyde
- 1,2-bis(pyren-1-ylmethylene)hydrazine
- 1-Pyrenemethylamine hydrochloride
Uniqueness: Pyren-1-ylmethylene-hydrazine is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its ability to form stable complexes with various substrates makes it particularly valuable in the development of advanced materials and sensors .
Propiedades
Número CAS |
76465-53-7 |
|---|---|
Fórmula molecular |
C17H12N2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
(E)-pyren-1-ylmethylidenehydrazine |
InChI |
InChI=1S/C17H12N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H,18H2/b19-10+ |
Clave InChI |
AIYIPTFRVFQOMC-VXLYETTFSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=N/N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,13S,14S,17R)-17-(1-Hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11965541.png)


![12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene](/img/structure/B11965555.png)



![2-methylpropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965573.png)

![methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11965581.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965587.png)
![Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965605.png)

